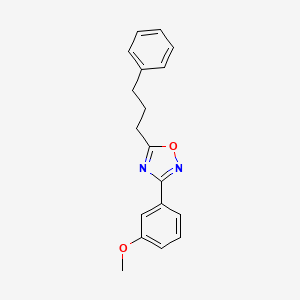
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that the compound exhibits its biological activity by modulating various cellular pathways, including the inhibition of enzymes and the regulation of gene expression. For instance, it has been reported that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer. Additionally, it has been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has been reported to exhibit several biochemical and physiological effects. It has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. The compound has also been reported to exhibit antimicrobial and antifungal activities. Additionally, it has been shown to possess antioxidant properties, which may help in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole in lab experiments include its ease of synthesis, low cost, and potential applications in various scientific research fields. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole. One possible direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is the exploration of its potential applications in material science, such as the development of organic semiconductors and electrochromic materials. Additionally, further studies are needed to understand its mechanism of action and potential side effects, which may help in the development of safer and more effective drugs.
Synthesemethoden
The synthesis of 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole involves the reaction between 3-(3-methoxyphenyl) propionic acid hydrazide and 3-phenylpropanoic acid in the presence of thionyl chloride and anhydrous pyridine. The reaction leads to the formation of the desired oxadiazole compound with a yield of 73%. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial, antifungal, and antioxidant activities. Additionally, it has been explored for its potential applications in material science, such as the development of organic semiconductors and electrochromic materials.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-11-6-10-15(13-16)18-19-17(22-20-18)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXUECDEGUTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)



![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)

![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)